Cas no 122947-72-2 (4-(dibromomethyl)-3-nitrobenzonitrile)

122947-72-2 structure
상품 이름:4-(dibromomethyl)-3-nitrobenzonitrile
CAS 번호:122947-72-2
MF:C8H4Br2N2O2
메가와트:319.937560081482
MDL:MFCD29763357
CID:4579359
PubChem ID:14468233
4-(dibromomethyl)-3-nitrobenzonitrile 화학적 및 물리적 성질
이름 및 식별자
-
- Benzonitrile, 4-(dibromomethyl)-3-nitro-
- 4-(dibromomethyl)-3-nitrobenzonitrile
-
- MDL: MFCD29763357
- 인치: 1S/C8H4Br2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H
- InChIKey: QSNWGGZLZYPJJC-UHFFFAOYSA-N
- 미소: C(#N)C1=CC=C(C(Br)Br)C([N+]([O-])=O)=C1
4-(dibromomethyl)-3-nitrobenzonitrile 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263026-10.0g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 10.0g |
$1778.0 | 2024-06-18 | |
Chemenu | CM429106-250mg |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95%+ | 250mg |
$205 | 2023-03-01 | |
Enamine | EN300-263026-0.05g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 0.05g |
$76.0 | 2024-06-18 | |
Enamine | EN300-263026-0.5g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 0.5g |
$310.0 | 2024-06-18 | |
Enamine | EN300-263026-1.0g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 1.0g |
$414.0 | 2024-06-18 | |
Enamine | EN300-263026-1g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 1g |
$414.0 | 2023-09-14 | |
A2B Chem LLC | AW46160-5g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 5g |
$1298.00 | 2024-04-20 | |
A2B Chem LLC | AW46160-2.5g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 2.5g |
$888.00 | 2024-04-20 | |
Aaron | AR01C5ZW-5g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 5g |
$1674.00 | 2025-02-09 | |
1PlusChem | 1P01C5RK-100mg |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 100mg |
$196.00 | 2023-12-25 |
4-(dibromomethyl)-3-nitrobenzonitrile 관련 문헌
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
122947-72-2 (4-(dibromomethyl)-3-nitrobenzonitrile) 관련 제품
- 2171998-42-6(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)
- 1550079-72-5(3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol)
- 1354007-34-3(2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone)
- 1152676-00-0(3-(2-ethoxyethyl)-1-methyl-1H-pyrazol-5-amine)
- 2011792-84-8(1-6-(4-ethyl-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one)
- 1806365-27-4(4-(3-Chloro-2-oxopropyl)-3-methoxymandelic acid)
- 2228750-95-4(1-chloro-3-methyl-3-phenylbutan-2-ol)
- 2679930-38-0(benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate)
- 923674-97-9(1-(2,4-dichlorophenyl)methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole)
- 902507-56-6(6,8-difluoro-3-(4-methoxybenzoyl)-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:122947-72-2)4-(dibromomethyl)-3-nitrobenzonitrile

순결:99%/99%
재다:1g/5g
가격 ($):424.0/822.0